molecular formula C12H6Cl3NaO2 B12657528 Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 42409-10-9

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12657528
CAS No.: 42409-10-9
M. Wt: 311.5 g/mol
InChI Key: XJYNZWIMJRIQSZ-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C12H6Cl3NaO2. It is known for its antibacterial properties and is commonly used in various personal care products, including soaps, shampoos, and toothpaste. This compound is also utilized in industrial applications due to its effectiveness in controlling microbial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .

Comparison with Similar Compounds

    Triclosan: Another widely used antibacterial agent with a similar structure and mechanism of action.

    Chloroxylenol: An antiseptic and disinfectant with comparable applications.

Uniqueness: Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique in its specific combination of chlorine substitutions on the phenol ring, which enhances its antibacterial efficacy and stability compared to other similar compounds .

Properties

CAS No.

42409-10-9

Molecular Formula

C12H6Cl3NaO2

Molecular Weight

311.5 g/mol

IUPAC Name

sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

InChI

InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1

InChI Key

XJYNZWIMJRIQSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+]

Origin of Product

United States

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